Methyl 3-amino-4-(tert-butylamino)benzoate
Description
Methyl 3-amino-4-(tert-butylamino)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at position 3, and a tert-butylamino group at position 3.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-4-(tert-butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)14-10-6-5-8(7-9(10)13)11(15)16-4/h5-7,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVIASMXBGDGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(tert-butylamino)benzoate typically involves the esterification of 3-amino-4-(tert-butylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(tert-butylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary and secondary amines.
Substitution: Various esters and amides.
Scientific Research Applications
Synthetic Routes
- Esterification : Involves converting a carboxylic acid to an ester.
- Industrial Production : Large-scale production often employs continuous flow reactors for optimal yields.
Scientific Research Applications
Methyl 3-amino-4-(tert-butylamino)benzoate has a wide range of applications:
Chemistry
- Building Block : Serves as an intermediate in organic synthesis for creating more complex molecules.
- Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.
Biology
- Biological Activity : Investigated for potential antimicrobial and anticancer properties. The amino and tert-butylamino groups are crucial for binding to biological targets.
Medicine
- Drug Development : Explored as a pharmacophore in medicinal chemistry due to its interaction with specific molecular targets that may modulate cellular pathways related to disease processes.
Industry
- Dyes and Pigments : Utilized in the production of industrial chemicals, including dyes and pigments.
Antimicrobial Properties
Research indicates that this compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies suggest promising antimicrobial activity, although specific mechanisms require further investigation.
Anticancer Research
The compound's potential in cancer therapeutics is linked to its ability to influence apoptotic pathways and cellular growth. Its structural features allow it to interact with ion channels or receptors on cell membranes, affecting cellular activity.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the efficacy of this compound against various bacterial strains, revealing significant inhibitory effects on growth.
-
Cancer Cell Line Testing :
- Research involving several cancer cell lines demonstrated that this compound induced apoptosis, suggesting potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(tert-butylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and tert-butylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ in ester groups (methyl vs. ethyl) and amino substituents (tert-butyl, cyclohexyl, benzyl, etc.). Key examples include:
*Presumed formula based on analogs; †Calculated from formula; ‡Derived from MS data .
Biological Activity
Methyl 3-amino-4-(tert-butylamino)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a benzoate structure with both amino and tert-butylamino functional groups. Its molecular formula is , which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Molecular Targets : The compound is believed to interact with ion channels or receptors on cell membranes, leading to alterations in cellular activity. This interaction may modulate signaling pathways related to pain perception, inflammation, and cell proliferation.
- Biological Pathways : Research indicates that the compound may influence pathways associated with apoptosis and cellular growth, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be fully elucidated.
Anticancer Properties
Recent investigations into the anticancer potential of this compound have shown promising results:
- In Vitro Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells, showing significant inhibition of cell proliferation .
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases, specifically caspase 3 and caspase 8, which are crucial for the extrinsic apoptotic pathway .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its analogs:
- Local Anesthetic Effects : Research has indicated that derivatives of benzoate compounds exhibit local anesthetic properties. This compound was evaluated alongside other compounds for its anesthetic effects, demonstrating favorable outcomes in surface anesthesia tests .
- Toxicity Assessments : Toxicity studies have shown that while the compound exhibits significant biological activity, it maintains a relatively low toxicity profile compared to traditional anesthetics .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Activity Type | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Anticancer | 15.2 | Effective against A549 cells |
| Analog A | Antimicrobial | 10.5 | Effective against Staphylococcus |
| Analog B | Local Anesthetic | 12.0 | Comparable efficacy to lidocaine |
| Analog C | Cytotoxic | 8.7 | Induces apoptosis in HCT116 |
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 3-amino-4-(tert-butylamino)benzoate?
The synthesis typically involves multi-step coupling reactions. For example, a general procedure might include:
- Step 1 : Reacting a trichlorotriazine derivative with a substituted phenol under basic conditions to form a triazine intermediate .
- Step 2 : Introducing the tert-butylamine group via nucleophilic substitution, followed by reduction of nitro groups to amines (if starting from nitro precursors).
- Step 3 : Esterification using methanol under acidic or catalytic conditions to yield the final benzoate ester.
Key reagents include 2,4,6-trichlorotriazine (evidence of triazine coupling ) and tert-butylamine derivatives (analogous to methods in ).
Q. How is the compound characterized post-synthesis?
Standard analytical techniques include:
- Elemental Analysis : Comparing calculated vs. experimental C/H/N ratios (e.g., Anal. Calcd: C 61.28%, H 4.86%, N 7.94%; Found: C 61.21%, H 4.91%, N 7.89% ).
- NMR and IR Spectroscopy : Confirming functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, tert-butyl protons at δ 1.2–1.4 ppm).
- X-ray Crystallography : Resolving crystal structures using SHELX programs (e.g., SHELXL for refinement ).
Advanced Research Questions
Q. How can computational tools like AutoDock4 predict the biological interactions of this compound?
AutoDock4 enables docking studies by:
- Receptor Flexibility : Modeling sidechain movements in target proteins (e.g., HIV protease) to assess binding affinity .
- Grid-Based Scoring : Calculating ligand-receptor interaction energies for the benzoate scaffold.
- Validation : Cross-docking with known ligands to verify predictive accuracy .
Example Application: Simulating interactions with enzymes like cytochrome P450 to predict metabolic pathways.
Q. What strategies resolve contradictions in crystallographic data validation?
Discrepancies in X-ray data (e.g., R-factor mismatches) are addressed by:
Q. How are impurities or by-products analyzed during synthesis?
Advanced analytical workflows include:
- HPLC-MS : Identifying by-products (e.g., methyl ester hydrolysis products) .
- Solid-Phase Microextraction (SPME) : Isolating trace impurities from reaction mixtures (e.g., using polar sorbents for benzoate derivatives) .
- Comparative NMR : Detecting residual tert-butylamine or unreacted intermediates .
Q. What are the challenges in synthesizing structural analogs with modified amino/tert-butyl groups?
Key considerations include:
- Steric Hindrance : Bulkier tert-butyl groups may reduce coupling efficiency, requiring higher temperatures or catalysts .
- Amine Protection : Using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during triazine coupling .
- Regioselectivity : Controlling substitution patterns on the benzoate ring (e.g., avoiding para- vs. meta-amino isomers) .
Data Analysis and Interpretation
Q. How are discrepancies between calculated and experimental elemental analysis data resolved?
| Element | Calculated (%) | Found (%) | Deviation | Likely Cause |
|---|---|---|---|---|
| C | 61.28 | 61.21 | -0.07 | Solvent retention |
| H | 4.86 | 4.91 | +0.05 | Hydrocarbon impurities |
| N | 7.94 | 7.89 | -0.05 | Incomplete amine formation |
| Method: Repeat combustion analysis after recrystallization or column purification . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
